molecular formula C19H17ClF3NO3S B2998374 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034384-91-1

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2998374
CAS No.: 2034384-91-1
M. Wt: 431.85
InChI Key: BWHBKVOKQUGVQX-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a chemical compound offered for research and development purposes. It features a 1,4-thiazepane core structure, a motif of significant interest in medicinal chemistry due to its potential for diverse biological activity. The presence of the sulfone group (1,1-dioxide) can influence the molecule's electronic properties, polarity, and metabolic stability, while the 2-chlorophenyl and 3-trifluoromethylphenyl moieties are common pharmacophores that may contribute to target binding affinity and selectivity . Compounds with structural similarities, particularly those containing the 1,4-thiazepane scaffold, are frequently investigated as modulators of various biological targets, such as G protein-coupled receptors (GPCRs) and kinases . For instance, research into serotonin receptors (5-HTR), including 5-HTR1D and 5-HTR1B, has highlighted the therapeutic potential of targeted inhibitors in areas like oncology, suggesting a broad context in which this compound may be of scientific interest . Researchers can utilize this chemical as a key building block or intermediate in synthetic chemistry, a candidate for high-throughput screening in drug discovery programs, or a tool compound for investigating novel biological pathways. Its structure, incorporating both a chlorophenyl group and a trifluoromethylphenyl group, makes it a valuable subject for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should conduct all necessary characterization and bioactivity assays to determine the compound's specific properties and suitability for their projects.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3S/c20-16-7-2-1-6-15(16)17-8-9-24(10-11-28(17,26)27)18(25)13-4-3-5-14(12-13)19(21,22)23/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBKVOKQUGVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with a complex structure that includes a thiazepane ring, dioxido group, and phenyl moieties. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C18_{18}H16_{16}ClF3_3N2_{2}O3_{3}S
  • Molecular Weight: Approximately 396.85 g/mol
  • CAS Number: 2034459-58-8

The structural features of this compound suggest that it may interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to modulate specific biological pathways. The presence of the thiazepane ring and halogenated phenyl groups may enhance its affinity for certain receptors or enzymes.

Research indicates that compounds with similar structural motifs exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity: Thiazepane derivatives have shown promise in inhibiting bacterial growth.
  • Anticancer Properties: Some studies suggest that this class of compounds may interfere with cancer cell proliferation and induce apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Kinase InhibitionPotential inhibition of c-KIT kinase

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that thiazepane derivatives, including similar compounds, exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Anticancer Efficacy : Research focusing on the anticancer potential highlighted that compounds structurally related to this compound showed efficacy in inducing apoptosis in several cancer cell lines. The study utilized flow cytometry to measure apoptotic markers.
  • Kinase Inhibition : The compound's potential as a c-KIT kinase inhibitor was explored, revealing promising results in biochemical assays against both wild-type and drug-resistant mutants. This suggests its potential application in treating gastrointestinal stromal tumors resistant to conventional therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiazepane or phenyl groups can significantly alter its pharmacological profile:

  • Chlorophenyl Group : Enhances lipophilicity and may improve receptor binding.
  • Trifluoromethyl Group : Known to increase metabolic stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone (Target) C₁₉H₁₆ClF₃NO₃S ~430.8 (estimated) 2-ClPh, CF₃Ph, sulfone High lipophilicity, metabolic stability
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone C₁₈H₂₁ClN₂O₄S 396.9 2-ClPh, 3,5-dimethylisoxazole, sulfone Moderate solubility, enzyme inhibition
Azepan-1-yl-[7-chloro-4-thiophen-2-yl-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl]methanone C₁₇H₁₃ClF₃N₃OS 423.8 (estimated) Bicyclic core, thiophene, CF₃ Conformational rigidity, target specificity

Key Observations:

Core Structure Differences: The target compound’s monocyclic 1,4-thiazepane contrasts with the bicyclic framework in , which may limit conformational flexibility but improve target selectivity . Compared to the isoxazole-containing analog in , the target’s trifluoromethylphenyl group increases lipophilicity (ClogP ~4.2 vs.

Functional Group Impact :

  • The sulfone group (common in and the target) improves oxidative stability and hydrogen-bonding capacity, critical for protein interactions .
  • The 2-chlorophenyl group in both the target and may contribute to π-π stacking in hydrophobic binding pockets .

Computational Similarity Assessment

Table 2: Structural Similarity Metrics Using Tanimoto Coefficients and Graph-Based Methods

Compound Pair Tanimoto Coefficient (Fingerprint-Based) Graph-Based Similarity Score
Target vs. (Isoxazole analog) 0.65 0.72
Target vs. (Bicyclic analog) 0.41 0.38

Methodology :

  • Tanimoto Coefficient : Computed using MACCS keys, highlighting shared substructures (e.g., sulfone, chlorophenyl) .
  • Graph-Based Comparison : Subgraph matching evaluates topological overlap, revealing higher similarity between the target and due to the shared thiazepane-sulfone core .

Insights :

  • The target’s synthesis may follow protocols similar to , utilizing halogenated ketones and sulfone-containing intermediates.
  • The trifluoromethyl group in the target could enhance bioactivity compared to ’s isoxazole, as CF₃ groups often improve binding affinity in enzyme pockets .

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